2-(Bromomethyl)-1,3-dimethoxybenzene CAS number 1939-85-1 properties
2-(Bromomethyl)-1,3-dimethoxybenzene CAS number 1939-85-1 properties
This technical guide provides an in-depth analysis of 2-(Bromomethyl)-1,3-dimethoxybenzene , structurally identified as 2,6-dimethoxybenzyl bromide .[1]
Advanced Synthesis, Reactivity Profile, and Medicinal Chemistry Applications[1]
Executive Summary
2-(Bromomethyl)-1,3-dimethoxybenzene (also known as 2,6-dimethoxybenzyl bromide ) is a highly reactive benzylic halide utilized primarily as a specialized protecting group and a pharmacophore building block in drug discovery.[2] Distinguished by the steric and electronic influence of two ortho-methoxy substituents, this compound exhibits accelerated solvolytic reactivity compared to its meta or para isomers.[1] This guide details its physicochemical properties, optimized synthesis protocols, handling requirements for stability, and its critical role in installing the acid-labile and oxidatively cleavable 2,6-dimethoxybenzyl (DMB) moiety.[1]
Technical Note on CAS Registry Number: The CAS number 1939-85-1 provided in the request does not correspond to a widely indexed commercial entry for this specific isomer in major chemical databases (e.g., SciFinder, PubChem).[1] The chemically accurate CAS for 2-(bromomethyl)-1,3-dimethoxybenzene is 169610-52-0 (or 16932-45-9 for the related 2-bromo-1,3-dimethoxybenzene isomer). This guide strictly follows the chemical structure of 2-(bromomethyl)-1,3-dimethoxybenzene (2,6-dimethoxybenzyl bromide).
Chemical Identity & Physicochemical Properties[3][4][5]
The unique reactivity of this compound stems from the electron-donating methoxy groups at positions 1 and 3 relative to the benzene ring, which stabilize the benzylic carbocation intermediate at position 2.[1]
| Property | Data |
| IUPAC Name | 2-(Bromomethyl)-1,3-dimethoxybenzene |
| Common Name | 2,6-Dimethoxybenzyl bromide |
| Molecular Formula | C |
| Molecular Weight | 231.09 g/mol |
| Appearance | Colorless to pale yellow crystalline solid |
| Melting Point | 65–67 °C |
| Solubility | Soluble in CH |
| Stability | Moisture sensitive; prone to hydrolysis and polymerization |
| Storage | < -20 °C, under Argon/Nitrogen, desiccated |
Structural Analysis & Reactivity Profile
The 2,6-substitution pattern creates a "privileged" electronic environment.[1] The methoxy oxygens provide significant anchimeric assistance (neighboring group participation), stabilizing the transition state during nucleophilic substitution.[1]
Electronic Effects[1][2][3][4]
-
Resonance Stabilization: The lone pairs on the ortho-methoxy groups can donate electron density into the ring, stabilizing the developing positive charge at the benzylic position during S
1 pathways.[1] -
Steric Shielding: The two methoxy groups create a steric pocket that discourages S
2 attack by bulky nucleophiles, often favoring S 1 mechanisms or requiring unhindered nucleophiles.[1]
Reactivity Diagram: Solvolysis & Substitution
The following diagram illustrates the electronic stabilization mechanism that drives the high reactivity of this building block.
Figure 1: Mechanism of nucleophilic substitution via stabilized carbocation intermediate.
Synthesis & Production Protocols
Direct bromination of 2,6-dimethoxytoluene is often inefficient due to competitive ring bromination.[1] The preferred route involves the conversion of 2,6-dimethoxybenzyl alcohol using Phosphorus Tribromide (PBr
Optimized Laboratory Scale Synthesis (10g Scale)
Reagents:
-
2,6-Dimethoxybenzyl alcohol (1.0 equiv)[1]
-
Phosphorus Tribromide (PBr
) (0.35 equiv) -
Diethyl Ether (Anhydrous) or DCM
-
Pyridine (Catalytic, optional to scavenge acid)[1]
Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and addition funnel. Purge with Argon.
-
Dissolution: Dissolve 2,6-dimethoxybenzyl alcohol (10.0 g, 59.5 mmol) in anhydrous diethyl ether (100 mL). Cool the solution to 0 °C in an ice bath.
-
Bromination: Dilute PBr
(2.0 mL, 21 mmol) in 10 mL ether. Add dropwise over 30 minutes. Caution: Exothermic reaction.[1] -
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1). The alcohol spot (lower R
) should disappear. -
Workup: Quench carefully with ice-cold water (50 mL). Separate the organic layer.[5][6] Wash the aqueous layer with ether (2 x 50 mL).
-
Purification: Combine organic layers, wash with saturated NaHCO
(to remove HBr) and brine. Dry over MgSO . -
Isolation: Concentrate in vacuo at low temperature (< 30 °C). The product crystallizes upon standing. Recrystallize from Hexane/EtOAc if necessary.
Figure 2: Synthetic workflow for the conversion of alcohol to bromide.
Applications in Drug Development[2][4][6]
4.1 The 2,6-Dimethoxybenzyl (DMB) Protecting Group
The DMB group is a versatile protecting group for alcohols, phenols, and thiols.[1] It offers orthogonality to standard benzyl ethers.
-
Installation: Reaction of the substrate (R-OH) with 2-(bromomethyl)-1,3-dimethoxybenzene and NaH or K
CO . -
Removal (Oxidative): Treatment with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in DCM/H
O.[1] The electron-rich ring facilitates single-electron transfer (SET) oxidation. -
Removal (Acidic): Labile to varying concentrations of TFA (Trifluoroacetic acid), often requiring scavengers to prevent re-alkylation.
4.2 Pharmacophore Installation
The 2,6-dimethoxybenzyl moiety is found in various bioactive molecules, acting as a lipophilic spacer that can engage in hydrogen bonding (via methoxy oxygens) or pi-stacking interactions within protein binding pockets.[1]
Handling, Safety & Stability
Critical Safety Warning: Benzylic bromides are potent lachrymators (tear gas agents) and skin irritants.[7]
-
Engineering Controls: Always handle in a functioning chemical fume hood.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1]
-
Decomposition: The compound releases HBr upon hydrolysis. If the solid turns brown or liquefies, it indicates decomposition.[1]
-
Spill Management: Neutralize spills with dilute ammonia or sodium thiosulfate solution before cleanup.
References
-
Synthesis & Characterization: Aitken, R. A., Saab, E. A., & Slawin, A. M. Z. (2021).[1] 2,6-Dimethoxybenzyl Bromide.[1][3] Molbank, 2021(3), M1277.[1] Link
-
Protecting Group Utility: Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to section on Substituted Benzyl Ethers).
-
Medicinal Chemistry Applications: BenchChem. 2-(Bromomethyl)-1,3-dimethoxybenzene Applications. Link
-
Reaction Mechanisms: Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
Sources
- 1. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents [patents.google.com]
- 2. 2-(Bromomethyl)-1,3-dimethoxybenzene | 169610-52-0 | Benchchem [benchchem.com]
- 3. 2,6-Dimethylbenzyl Chloride | 5402-60-8 | Benchchem [benchchem.com]
- 4. Scope and Limitations of 2-Deoxy- and 2,6-Dideoxyglycosyl Bromides as Donors for the Synthesis of β-2-Deoxy- and β-2,6-Dideoxyglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 393-85-1 | CAS DataBase [m.chemicalbook.com]
- 6. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 7. 1-(Bromomethyl)-2,4-dimethoxybenzene | 161919-74-0 | Benchchem [benchchem.com]
